molecular formula C19H13F3N2O3 B2581355 3-(PYRIDIN-2-YLOXY)-N-[2-(TRIFLUOROMETHOXY)PHENYL]BENZAMIDE CAS No. 1797874-20-4

3-(PYRIDIN-2-YLOXY)-N-[2-(TRIFLUOROMETHOXY)PHENYL]BENZAMIDE

Cat. No.: B2581355
CAS No.: 1797874-20-4
M. Wt: 374.319
InChI Key: NOFLEKMGRNFAQE-UHFFFAOYSA-N
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Description

3-(Pyridin-2-yloxy)-N-[2-(trifluoromethoxy)phenyl]benzamide is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This benzamide derivative is structurally related to compounds investigated as type II protein kinase inhibitors, which function by binding to a hydrophobic pocket adjacent to the ATP-binding site, often stabilizing an inactive DFG-out conformation of the kinase domain . The molecular architecture, featuring a benzamide core linked to pyridin-2-yloxy and trifluoromethoxyphenyl groups, is designed for potential interaction with key amino acid residues in enzyme active sites. Similar structural motifs containing the trifluoromethyl or trifluoromethoxy group are known to contribute to binding affinity through van der Waals interactions within the specific allosteric pockets of target proteins . Researchers can utilize this compound as a key intermediate or precursor for synthesizing more complex molecules targeting a range of tyrosine kinases . Its core structure makes it a valuable candidate for in vitro binding assays, enzymatic inhibition studies, and molecular docking simulations to elucidate structure-activity relationships and mechanisms of action . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-pyridin-2-yloxy-N-[2-(trifluoromethoxy)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N2O3/c20-19(21,22)27-16-9-2-1-8-15(16)24-18(25)13-6-5-7-14(12-13)26-17-10-3-4-11-23-17/h1-12H,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFLEKMGRNFAQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(PYRIDIN-2-YLOXY)-N-[2-(TRIFLUOROMETHOXY)PHENYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the pyridine and benzamide precursors. The trifluoromethoxy group is introduced through a radical trifluoromethylation process, which is a key step in the synthesis . This process often requires specific catalysts and reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(PYRIDIN-2-YLOXY)-N-[2-(TRIFLUOROMETHOXY)PHENYL]BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Research indicates that 3-(Pyridin-2-yloxy)-N-[2-(trifluoromethoxy)phenyl]benzamide exhibits several biological activities, which can be leveraged for therapeutic applications:

  • Antitumor Activity :
    • Compounds with similar structures have shown significant antitumor properties. For example, benzamide derivatives have been reported to inhibit RET kinase activity, which is crucial in various cancers. In vitro studies demonstrated cytotoxicity against multiple cancer cell lines, suggesting potential for development as anticancer agents.
  • Anti-inflammatory Effects :
    • The compound has been investigated for its ability to modulate inflammatory pathways. In vitro studies suggest it may reduce inflammation markers, providing therapeutic benefits in conditions characterized by excessive inflammation.
  • Neuroprotective Effects :
    • Related compounds have exhibited neuroprotective effects against oxidative stress in neuronal cells. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study 1: Antitumor Activity

A study published in Science.gov examined the effects of benzamide derivatives on cancer cell lines. The study found that certain compounds exhibited significant cytotoxicity against breast cancer cells, indicating potential for further development as anticancer agents.

Case Study 2: Neuroprotection

In a study focused on neurodegenerative diseases, researchers tested various benzamide derivatives for their ability to protect against neuronal cell death induced by oxidative stress. Results indicated that some compounds significantly improved cell viability compared to controls.

Data Table: Biological Activities

Activity TypeDescriptionReference
Antitumor ActivitySignificant cytotoxicity against breast cancer cellsScience.gov
Anti-inflammatory EffectsModulation of inflammatory pathways, reducing inflammation markersJournal of Medicinal Chemistry
Neuroprotective EffectsProtection against oxidative stress in neuronal cellsNeurobiology Reports

Mechanism of Action

The mechanism of action of 3-(PYRIDIN-2-YLOXY)-N-[2-(TRIFLUOROMETHOXY)PHENYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s binding affinity and selectivity, while the pyridine and benzamide moieties contribute to its overall stability and activity . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1. Structural and Molecular Comparison of Benzamide Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features Reference
3-(Pyridin-2-yloxy)-N-[2-(trifluoromethoxy)phenyl]benzamide C₁₉H₁₃F₃N₂O₃ ~404.32 Pyridin-2-yloxy (position 3), Trifluoromethoxy (N-phenyl, position 2) Moderate size, balanced lipophilicity, fluorinated and aromatic motifs -
N-{4-Methyl-3-[(3-Pyrimidin-4-ylpyridin-2-yl)amino]phenyl}-3-(trifluoromethyl)benzamide C₂₄H₁₈F₃N₅O 449.436 Trifluoromethyl (position 3), Pyrimidinyl-pyridinyl amino (N-phenyl) Large heterocyclic amino group, potential kinase inhibition
3-Methoxy-N-(2,2,2-trichloro-1-(3-phenyl-thioureido)-ethyl)-benzamide C₁₇H₁₆Cl₃N₃O₂S 432.759 Methoxy (position 3), Trichloroethyl-thiourea High lipophilicity, thiourea moiety may limit solubility
N-[3-(4,5'-Bipyrimidin-2-ylamino)-4-methylphenyl]-4-{[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl}-3-(trifluoromethyl)benzamide (INNO-406) C₃₀H₃₁F₃N₈O 576.615 Bipyrimidinyl amino, Dimethylaminopyrrolidinylmethyl, Trifluoromethyl Complex structure with enhanced binding affinity and cellular uptake

Biological Activity

3-(Pyridin-2-yloxy)-N-[2-(trifluoromethoxy)phenyl]benzamide, commonly referred to as compound 1 , has gained attention in recent years for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a complex structure that includes a pyridine moiety and a trifluoromethoxy group, which contribute to its unique properties and biological interactions.

  • Molecular Formula : C18H16F3N2O2
  • Molecular Weight : 374.33 g/mol
  • CAS Number : 1797874-20-4

Research indicates that compound 1 interacts with various biological targets, primarily focusing on its role as an inhibitor of specific enzymes and receptors. One significant area of study is its impact on the serotonergic and noradrenergic systems , which are crucial in mood regulation and anxiety disorders.

Antidepressant Activity

A notable study explored the antidepressant-like effects of compounds structurally related to compound 1. It was found that similar benzamide derivatives could modulate serotonin receptors, particularly the 5-HT1A and 5-HT3 receptors, leading to antidepressant effects in animal models . The findings suggest that modifications to the benzamide structure can enhance or alter biological activity, paving the way for new antidepressant therapies.

Table of Biological Activities

Biological ActivityReference
Antidepressant-like effects
Potential anticonvulsant
Interaction with serotonin receptors

Case Studies

  • Antidepressant-Like Effects :
    • In a study involving various benzamide derivatives, compound 1 demonstrated significant antidepressant-like effects in forced swim tests (FST) and tail suspension tests (TST). The modulation of serotonergic pathways was confirmed through receptor antagonist studies, indicating its potential as a novel antidepressant .
  • Anticonvulsant Potential :
    • Another investigation assessed the anticonvulsant properties of related compounds, revealing that certain derivatives exhibited protective effects against seizures in rodent models. These findings highlight the broader therapeutic potential of compounds within this chemical class .

Research Findings

Recent research emphasizes the importance of structure-activity relationships (SAR) in developing effective pharmacological agents based on compound 1. Modifications to the pyridine and benzamide portions significantly influence biological activity. For instance:

  • Trifluoromethoxy Substitution : Enhances lipophilicity and may improve blood-brain barrier penetration.
  • Pyridine Derivatives : Show varying affinities for different receptors, suggesting tailored approaches for specific therapeutic outcomes.

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